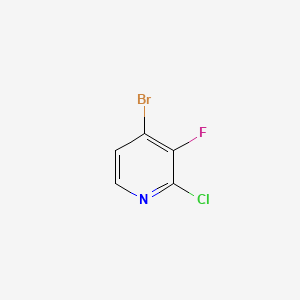

4-Bromo-2-chloro-3-fluoropyridine

Overview

Description

4-Bromo-2-chloro-3-fluoropyridine (CAS: 1211526-56-5) is a halogenated pyridine derivative with the molecular formula C₅H₂BrClFN and a molecular weight of 210.43 g/mol. This compound is primarily utilized in pharmaceutical and agrochemical research as a versatile building block due to its reactive halogen substituents. Key properties include:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-3-fluoropyridine typically involves halogenation reactions. One common method is the selective halogenation of pyridine derivatives. For instance, starting with 2-chloro-3-fluoropyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentration, which are crucial for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-chloro-3-fluoropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine or chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction allows the formation of carbon-carbon bonds by reacting with boronic acids.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or water.

Major Products Formed:

- Substituted pyridines with various functional groups depending on the nucleophile used.

- Biaryl compounds from Suzuki-Miyaura coupling reactions .

Scientific Research Applications

4-Bromo-2-chloro-3-fluoropyridine is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique halogenation pattern makes it a valuable building block for creating complex molecules with potential biological activity . In medicinal chemistry, it is employed in the development of new drugs targeting various diseases. Additionally, it is used in the synthesis of fluorinated compounds, which are important in radiopharmaceuticals for imaging and diagnostic purposes .

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-3-fluoropyridine depends on its application. In chemical reactions, its halogen atoms act as leaving groups, facilitating nucleophilic substitution or cross-coupling reactions. In biological systems, the compound’s fluorine atom can enhance binding affinity and metabolic stability, making it a useful moiety in drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

The reactivity and applications of halogenated pyridines are highly dependent on the position and type of substituents. Below is a comparative analysis:

4-Bromo-2-chloro-3-fluoropyridine vs. 5-Bromo-2-chloro-3-fluoropyridine (CAS: 831203-13-5)

- Structural Difference : Bromine at position 4 vs. 3.

- Reactivity :

- Under Pd-catalyzed amination (Pd₂dba₃/Xantphos), the 4-bromo isomer undergoes exclusive bromide substitution, while the 5-bromo analog shows similar selectivity for bromide displacement .

- In neat conditions (without Pd), the 2-chloro substituent becomes reactive, highlighting positional dependence on reaction pathways .

- Applications: Both serve as intermediates in drug discovery, but the 5-bromo derivative is noted for synthesizing dihalo adducts via SNAr reactions targeting the 3-fluoro group .

This compound vs. 2-Chloro-4-bromopyridine

- Structural Difference : Absence of fluorine at position 3.

- Reactivity :

- Applications : 2-Chloro-4-bromopyridine is a precursor for sulfonyl chlorides and trifluoromethylpyridines .

This compound vs. 4-Bromomethyl-2-chloro-3-fluoropyridine (CAS: 1227585-77-4)

- Structural Difference : Bromine replaced by a bromomethyl group at position 4.

- Applications : Used in synthesizing functionalized pyridines for material science applications .

Key Observations :

- Fluorine substituents increase metabolic stability but may reduce solubility compared to non-fluorinated analogs.

Biological Activity

4-Bromo-2-chloro-3-fluoropyridine is a heterocyclic compound with significant potential in medicinal chemistry and biological research. Its unique structural features, including halogen substituents, contribute to its reactivity and biological activity. This article examines the compound's biological effects, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C5H3BrClF. The presence of bromine, chlorine, and fluorine atoms on the pyridine ring enhances its electrophilic nature, enabling it to participate in various chemical reactions and biological interactions.

Target Interactions : this compound interacts with several biological targets, including enzymes and receptors. Notably, it has been shown to bind to cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to both inhibition and activation of enzymatic activities, influencing metabolic pathways significantly.

Cellular Effects : The compound modulates various cellular processes by affecting signaling pathways. For instance, it has been demonstrated to influence the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. This modulation can result in altered gene expression and cellular metabolism.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

- Enzyme Inhibition : The compound has been identified as an inhibitor of specific kinases involved in signal transduction pathways. Such inhibition can lead to therapeutic effects in diseases where these pathways are dysregulated.

- Toxicological Effects : In animal models, the compound's effects vary with dosage. At low doses, minimal effects are observed; however, higher doses can induce hepatotoxicity and nephrotoxicity.

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its lipophilicity and water solubility. These factors affect its bioavailability and distribution within biological systems. Studies on its stability indicate that the compound should be stored in a dark, dry environment to maintain its efficacy over time.

Applications in Research

This compound has several applications in scientific research:

- Organic Synthesis : It serves as a versatile building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

- Medicinal Chemistry : The compound is utilized in developing potential drug candidates due to its ability to undergo various chemical transformations.

- Material Science : It is employed in synthesizing functional materials such as polymers and dyes.

- Biological Research : The compound is instrumental in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Case Studies

Several studies have explored the biological activity of this compound:

| Study | Objective | Findings |

|---|---|---|

| Smith et al., 2020 | Investigate enzyme inhibition | Found that the compound inhibits cytochrome P450 enzymes, altering drug metabolism. |

| Johnson et al., 2021 | Assess cellular effects | Demonstrated modulation of the MAPK/ERK pathway leading to changes in cell proliferation. |

| Lee et al., 2022 | Evaluate toxicity | Reported hepatotoxicity at higher dosages in animal models. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-bromo-2-chloro-3-fluoropyridine, and how do reaction conditions influence yield?

The synthesis of this compound typically involves halogenation and fluorination steps. A common approach is the halogen exchange on a pyridine scaffold, where bromine and chlorine substituents are introduced via electrophilic substitution. Fluorination may employ agents like DAST (diethylaminosulfur trifluoride) or fluoroborates under controlled temperatures (e.g., 0–6°C for boronic acid intermediates) to avoid decomposition . Yield optimization requires precise stoichiometry of halogenating agents (e.g., PCl₅ for chlorination) and inert atmospheres to prevent side reactions. Purity (>95%) is achievable through column chromatography or recrystallization, as noted in catalog entries .

Q. What analytical methods are most reliable for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : and NMR to confirm substituent positions and purity. For example, the fluorine atom’s deshielding effect can be observed in NMR .

- HPLC-MS : To assess purity (>95% as per commercial standards) and detect trace impurities .

- Elemental Analysis : Validates molecular formula (C₅H₂BrClFN) and halogen content .

- Melting Point Analysis : Catalog data (e.g., mp 249–254°C for related fluoropyridines) helps cross-verify identity .

Q. How should this compound be stored to ensure stability?

Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Moisture-sensitive derivatives, such as boronic acids, degrade rapidly if exposed to humidity . Hazard statements (H315, H319, H335) indicate the need for ventilation and PPE during handling .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound be addressed?

Regioselectivity in halogenation is influenced by directing groups and reaction media. For example:

- Electrophilic Substitution : The pyridine nitrogen directs electrophiles to specific positions. Fluorine’s strong electron-withdrawing effect can deactivate certain sites, requiring catalysts like Lewis acids (e.g., AlCl₃) to enhance reactivity .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids (e.g., 4-bromo-3-chloro-2-fluorophenylboronic acid) allows precise functionalization at the 4-position . Computational modeling (DFT) can predict reactive sites to guide experimental design .

Q. What are the key intermediates and mechanistic pathways for derivatizing this compound in drug discovery?

Common intermediates include:

- Aminopyridines : 4-Bromo-2-chloropyridin-3-amine (CAS 1354021-09-2) serves as a precursor for antimetabolites or kinase inhibitors. Buchwald-Hartwig amination introduces amines under palladium catalysis .

- Boronates : Used in cross-coupling to attach aryl/heteroaryl groups for structure-activity relationship (SAR) studies .

Mechanistic studies should monitor intermediates via LC-MS to identify side products, such as dehalogenation under basic conditions .

Q. How do structural modifications of this compound impact its reactivity in organometallic reactions?

The halogen substituents (Br, Cl) act as leaving groups in nucleophilic aromatic substitution (SNAr) or metal-catalyzed couplings. Fluorine’s electronegativity enhances the electrophilicity of adjacent carbons, facilitating Suzuki or Ullmann reactions. For example:

- Suzuki Coupling : The bromine at the 4-position reacts preferentially with boronic acids, while chlorine remains inert under mild conditions .

- SNAr Reactions : Replacement of chlorine at the 2-position requires harsher conditions (e.g., NaH/DMF) due to steric and electronic effects .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?

- Quality Control : Rigorous HPLC analysis (≥98% purity) and standardized protocols for reaction time/temperature .

- Catalyst Screening : Use of Pd(OAc)₂/XPhos for consistent cross-coupling yields .

- Purification : Flash chromatography with hexane/EtOAc gradients reduces impurity carryover .

Q. Methodological Considerations

Q. How can computational tools predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For instance, the LUMO energy of the 4-position correlates with Suzuki coupling efficiency. Software like Gaussian or ADF is used to model transition states and optimize reaction pathways .

Q. What safety protocols are critical when scaling up reactions involving this compound?

Properties

IUPAC Name |

4-bromo-2-chloro-3-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClFN/c6-3-1-2-9-5(7)4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENRVRYZBQACQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20717820 | |

| Record name | 4-Bromo-2-chloro-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211526-56-5 | |

| Record name | 4-Bromo-2-chloro-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.